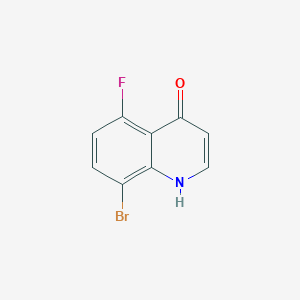

8-Bromo-5-fluoroquinolin-4-OL

描述

The Quinoline (B57606) Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from its recurring presence in a multitude of biologically active compounds and approved drugs. The structural rigidity and aromatic nature of the quinoline core provide an ideal framework for the spatial presentation of various functional groups, enabling specific interactions with a wide array of biological targets, including enzymes and receptors.

The versatility of the quinoline scaffold is evident in the diverse pharmacological activities exhibited by its derivatives. These encompass a broad spectrum, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties. The ability to modify the quinoline ring at multiple positions allows for the fine-tuning of its physicochemical and pharmacokinetic properties, making it a highly adaptable template for drug design and development.

Halogenated Quinolines in Drug Discovery: A Focus on Bromine and Fluorine Substitutions

The introduction of halogen atoms, such as bromine and fluorine, into the quinoline scaffold is a well-established strategy in medicinal chemistry to enhance therapeutic potential. Halogenation can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.

Bromine substitution often enhances the biological activity of a compound. The bromo group can act as a significant binding point through halogen bonding, a non-covalent interaction that can contribute to the affinity and selectivity of a ligand for its receptor. Furthermore, the presence of bromine can modulate the electronic properties of the quinoline ring system.

Fluorine substitution is a particularly valuable tool in drug design. The small size and high electronegativity of the fluorine atom can lead to improved metabolic stability by blocking sites of oxidative metabolism. Additionally, fluorine can alter the acidity or basicity of nearby functional groups and participate in favorable intermolecular interactions, thereby improving binding affinity and pharmacokinetic profiles. The strategic placement of fluorine atoms can lead to compounds with enhanced efficacy and a better safety profile.

The combination of bromine and fluorine on the same quinoline scaffold, as seen in 8-Bromo-5-fluoroquinolin-4-ol, presents an intriguing case for medicinal chemists, suggesting a potential for synergistic effects on biological activity.

Positioning of this compound within the Quinoline Research Landscape

While specific research on this compound is not extensively documented in publicly available academic literature, its structural features allow for its positioning within the broader landscape of quinoline research. As a 4-quinolinol (or its tautomer 4-quinolone), it belongs to a class of compounds known for a wide range of biological activities. The presence of both a bromine atom at the 8-position and a fluorine atom at the 5-position suggests that this compound is a product of rational drug design aimed at exploring the impact of this specific halogenation pattern.

Research on analogous compounds, such as other bromo- and fluoro-substituted quinolinols, indicates that this compound likely possesses significant biological potential. For instance, various halogenated quinolines have demonstrated potent antibacterial and anticancer activities. The 4-hydroxy group is a key feature, as it can participate in hydrogen bonding and metal chelation, which are often crucial for biological function.

Given the established importance of the quinoline scaffold and the demonstrated impact of bromine and fluorine substitution, this compound represents a valuable probe for exploring structure-activity relationships within this chemical class. Further investigation into its synthesis and biological evaluation is warranted to fully elucidate its potential contributions to medicinal chemistry and chemical biology.

Structure

3D Structure

属性

IUPAC Name |

8-bromo-5-fluoro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFNO/c10-5-1-2-6(11)8-7(13)3-4-12-9(5)8/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGLVFYGOSNNWEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1F)C(=O)C=CN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20677798 | |

| Record name | 8-Bromo-5-fluoroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065092-35-4 | |

| Record name | 8-Bromo-5-fluoroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 8 Bromo 5 Fluoroquinolin 4 Ol and Its Analogues

Strategies for the Construction of the 4-Hydroxyquinoline (B1666331) Core

The formation of the 4-hydroxyquinoline core, also known as the 4-quinolone tautomer, is a fundamental step in the synthesis of the target compound and its analogues. nih.gov Several classic and modern synthetic methods are available for this purpose, primarily involving the cyclization of appropriately substituted anilines.

One of the most prominent methods is the Gould-Jacobs reaction . This reaction involves the condensation of an aniline (B41778) derivative with a malonic acid derivative, typically diethyl ethoxymethylenemalonate. wikipedia.orgwikidoc.orgdrugfuture.com The initial condensation is followed by a thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline intermediate. wikipedia.orgmdpi.com Subsequent hydrolysis of the ester and decarboxylation yields the desired 4-hydroxyquinoline. wikidoc.org The Gould-Jacobs reaction is particularly effective for anilines bearing electron-donating groups. wikipedia.org

Another widely used method is the Conrad-Limpach-Knorr synthesis . This approach involves the reaction of anilines with β-ketoesters, such as ethyl acetoacetate. pharmaguideline.commdpi.comquimicaorganica.org The reaction conditions determine the final product; at lower temperatures, the reaction favors the formation of a β-amino acrylate, which upon cyclization, yields a 4-quinolone. pharmaguideline.commdpi.com At higher temperatures, the isomeric 2-quinolone can be formed. pharmaguideline.com

Modern approaches to the 4-hydroxyquinoline core include transition metal-catalyzed reactions and other named reactions like the Camps cyclization, which starts from N-(2-acylaryl)amides. mdpi.com These methods offer alternative routes with potentially higher efficiency and broader substrate scope.

Regioselective Introduction of Halogen Substituents: Bromination and Fluorination

The precise placement of bromine and fluorine atoms on the quinoline (B57606) ring is crucial for defining the properties of 8-bromo-5-fluoroquinolin-4-ol. This requires highly regioselective halogenation strategies.

Direct Bromination at Position 8

The introduction of a bromine atom at the C8 position of the quinoline ring is typically achieved through electrophilic bromination. The reactivity of the quinoline ring towards electrophiles is influenced by the existing substituents. For quinoline itself, electrophilic substitution generally occurs on the benzene (B151609) ring, often at the C5 and C8 positions. arsdcollege.ac.in

For 8-substituted quinolines, the directing effect of the C8 substituent is paramount. In the case of 8-hydroxyquinoline (B1678124) and 8-aminoquinoline, bromination often leads to a mixture of 5-bromo, 7-bromo, and 5,7-dibromo derivatives. researchgate.netacgpubs.org However, for 8-methoxyquinoline, bromination can be highly regioselective, yielding the 5-bromo-8-methoxyquinoline (B186703) as the primary product. researchgate.netacgpubs.org The use of N-bromosuccinimide (NBS) is a common method for such brominations.

Recent studies have also explored metal-free, regioselective C-H halogenation of 8-substituted quinolines using reagents like trihaloisocyanuric acids, which can provide excellent yields of C5-halogenated products. nih.gov While this highlights C5 functionalization, the principles can be relevant for targeting other positions based on the directing group.

Fluorination Strategies for Position 5

Introducing a fluorine atom at the C5 position of the quinoline ring can be challenging due to the high reactivity of fluorinating agents. Direct fluorination of quinoline often results in a mixture of isomers, including 5-fluoro, 6-fluoro, and 8-fluoro derivatives. researchgate.net

Electrophilic fluorinating reagents like Selectfluor are commonly employed. The regioselectivity of the fluorination is highly dependent on the substituents already present on the quinoline ring. For instance, 6-methoxyquinoline (B18371) has been shown to undergo direct fluorination at the C5 position. researchgate.net

For the synthesis of compounds like 5-fluoroprimaquine, the electrophilic substitution of 6-methoxy-8-nitroquinoline (B1580621) with N-fluorosulfonimide (NFSI) has been investigated to introduce the fluorine at the C5 position. researchgate.net Another approach involves the synthesis of a pre-functionalized aniline, such as 5-bromo-2-fluoroaniline, which can then be used in a Skraup-type synthesis with glycerol (B35011) and an oxidizing agent to construct the 5-fluoroquinoline (B1202552) core.

Recent advancements have described a concerted nucleophilic aromatic substitution (SNA) strategy for the C4-selective fluorination of quinolines, a traditionally difficult transformation. nih.govacs.org While this targets the C4 position, it represents a novel approach to quinoline fluorination.

Derivatization and Functionalization of this compound

The bromine atom at the C8 position of this compound serves as a versatile handle for further chemical modifications, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

Halogen atoms on the quinoline ring, particularly at the 2- and 4-positions, are susceptible to nucleophilic aromatic substitution (SNA). arsdcollege.ac.insinica.edu.tw While the bromine at C8 is on the benzene ring and generally less reactive than halogens at C2 or C4, it can still undergo substitution under certain conditions, especially with strong nucleophiles.

The reactivity of haloquinolines in SNA reactions is well-documented. For instance, chloroquinolines have been shown to react with thiols like p-toluenethiol in methanol. acs.org The presence of both bromine and fluorine in the target molecule provides different reactivity profiles, where the bromine can act as a leaving group.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromo-substituent at the C8 position is an ideal electrophilic partner for such transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govuwindsor.ca This method is widely used to introduce aryl or heteroaryl groups. For example, 3-bromoquinolines have been successfully coupled with phenylboronic acid. tandfonline.com The reaction tolerates a wide range of functional groups. uwindsor.ca Microwave-assisted Suzuki-Miyaura couplings have been shown to be highly efficient. mdpi.com

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper co-catalyst. researchgate.net This allows for the introduction of alkyne functionalities, which can be further elaborated.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. nih.gov It has been successfully applied to the amination of 4-haloquinolines and provides an alternative to traditional nucleophilic aromatic substitution for introducing amino groups. nih.gov

These cross-coupling reactions provide a versatile platform for the derivatization of this compound, enabling the synthesis of a diverse library of analogues with potentially new and interesting properties.

Modifications of the Hydroxyl Group at Position 4

The hydroxyl group at the C4-position of the quinoline ring is a versatile functional handle that can be readily modified to generate a variety of derivatives. These modifications are crucial for exploring the structure-activity relationships of quinoline-based compounds. Common transformations include O-alkylation, conversion to a leaving group for subsequent nucleophilic substitution, and esterification.

The conversion of the 4-hydroxyl group to an ether is a common strategy to introduce diverse side chains. This is typically achieved via an O-alkylation reaction. In this reaction, the hydroxyl group is deprotonated with a suitable base to form a more nucleophilic alkoxide, which then reacts with an alkylating agent.

For 4-hydroxyquinoline derivatives, standard conditions often involve the use of a base such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. anu.edu.aunih.gov The choice of the alkylating agent can vary widely, from simple alkyl halides (e.g., methyl iodide, ethyl bromide) to more complex functionalized chains. For instance, the O-alkylation of 4-hydroxyquinolines has been successfully carried out using 1,3-dibromopropane (B121459) in the presence of cesium carbonate and sodium iodide to yield 4-(3-bromopropoxy)quinolines. anu.edu.au This approach allows for further derivatization at the terminus of the alkyl chain.

A palladium-catalyzed allylic etherification of quinolinols with vinyl ethylene (B1197577) carbonate has also been reported, providing a method to introduce allylic moieties. researchgate.netresearchgate.net While not specifically documented for this compound, these general methods are applicable and represent standard synthetic strategies for the etherification of the 4-hydroxyl group.

Table 1: Examples of O-Alkylation Reactions on 4-Hydroxyquinoline Scaffolds

| Starting Material | Reagents and Conditions | Product | Reference |

| 4-Hydroxyquinolines | 1,3-Dibromopropane, Cs₂CO₃, NaI, Acetonitrile, 25°C | 4-(3-Bromopropoxy)quinolines | anu.edu.au |

| 3-Acetyl-4-hydroxy-2-quinolinone | Ethyl bromoacetate, K₂CO₃, Anhydrous Acetone | Ethyl (3-acetyl-2-oxo-1,2-dihydroquinolin-4-yl)oxyacetate | nih.gov |

| Quinolinol | Vinyl ethylene carbonate, PdCl₂(dppf), Cs₂CO₃, MeCN, 80°C | Allyl quinolinyl ether | researchgate.netresearchgate.net |

Another important modification involves converting the 4-hydroxyl group into a better leaving group, typically a halide, to facilitate nucleophilic aromatic substitution (SNAr) reactions. The 4-position of the quinoline ring is activated towards nucleophilic attack, especially when the ring nitrogen is protonated or quaternized.

Treating 4-hydroxyquinolines (or their 4-quinolone tautomers) with halogenating agents like phosphorus oxychloride (POCl₃) or phosphorus tribromide (PBr₃) effectively replaces the hydroxyl group with a chlorine or bromine atom, respectively. For example, 6-fluoroquinolin-4-ol has been converted to 4-chloro-6-fluoroquinoline (B35510) using POCl₃ and to 4-bromo-6-fluoroquinoline (B1289494) using PBr₃. soton.ac.uk These 4-haloquinoline intermediates are valuable precursors that can react with a wide range of nucleophiles, such as amines, thiols, and alkoxides, to introduce diverse functionalities.

Tosylation of the hydroxyl group is another method to transform it into a good leaving group. The reaction of a 4-hydroxyquinoline with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) or triethylamine (B128534) yields the corresponding 4-tosyloxyquinoline. This tosylate is highly reactive towards nucleophilic displacement and can be used to synthesize various derivatives. For example, the tosyloxy group of 3-acetyl-4-tosyloxyquinolone has been displaced by sodium azide (B81097) to form the corresponding azido (B1232118) derivative, which can undergo further transformations. nih.gov

Chemoenzymatic Synthesis Approaches for Analogues

Chemoenzymatic synthesis, which combines the selectivity of enzymatic reactions with the efficiency of chemical synthesis, offers a powerful strategy for producing complex molecules, particularly chiral compounds. Enzymes like lipases, oxidases, and peroxidases have been employed in the synthesis of quinoline derivatives.

Lipases are frequently used for the kinetic resolution of racemic alcohols and esters. acs.org In the context of quinoline analogues, lipase-catalyzed enantioselective acylation or hydrolysis can be used to separate enantiomers. For instance, the kinetic resolution of racemic 1-(quinolin-3-yl)ethanol has been achieved using lipase-catalyzed acylation with succinic anhydride (B1165640) as the acylating agent. researchgate.net This method yields enantiomerically enriched alcohol and the corresponding ester. Novozym 435, an immobilized form of Candida antarctica lipase (B570770) B, has been shown to be effective in the resolution of various racemic alcohols containing heterocyclic moieties. researchgate.net

While direct enzymatic resolution of this compound has not been reported, the principles of lipase-catalyzed resolution could be applied to chiral analogues derived from it. For example, if a chiral side chain containing a hydroxyl or ester group were introduced at a suitable position, enzymatic resolution could be a viable method for obtaining enantiomerically pure compounds. Research has shown that lipases can effectively resolve halogenated aromatic compounds. nih.gov

Oxidoreductases offer alternative routes for the synthesis and modification of the quinoline core. Monoamine oxidases (MAO-N) have been used to catalyze the aromatization of 1,2,3,4-tetrahydroquinolines to their corresponding quinoline derivatives. nih.govacs.org Studies have shown that the electronic properties of the substituents on the tetrahydroquinoline ring can significantly affect the reaction efficiency, with electron-donating groups generally favoring the aromatization. nih.govacs.org Halogenated substrates were found to be less reactive under these conditions. nih.govacs.org

Horseradish peroxidase (HRP) has been utilized in a chemoenzymatic cascade to synthesize 2-quinolone derivatives from N-cyclopropyl-N-alkylanilines. acs.org The use of halogenated substrates in such chemoenzymatic processes can be strategic, providing a handle for subsequent chemical modifications. mdpi.com

Table 2: Examples of Chemoenzymatic Reactions for Quinoline Analogues

| Enzyme | Reaction Type | Substrate Type | Product Type | Reference |

| Lipase (e.g., Novozym 435) | Kinetic Resolution (Acylation) | Racemic 1-(Quinolin-3-yl)ethanol | Enantiomerically enriched alcohol and ester | researchgate.net |

| Monoamine Oxidase (MAO-N) | Aromatization | 1,2,3,4-Tetrahydroquinolines | Quinolines | nih.govacs.org |

| Horseradish Peroxidase (HRP) | Oxidative Cyclization/Aromatization | N-Cyclopropyl-N-alkylanilines | 2-Quinolones | acs.org |

| Lipase (e.g., Pseudomonas cepacia) | Kinetic Resolution (Hydrolysis) | Racemic Morita-Baylis-Hillman acetates (aromatic) | Enantiomerically enriched alcohol and acetate | nih.gov |

Structure Activity Relationship Sar Studies of 8 Bromo 5 Fluoroquinolin 4 Ol Derivatives

Impact of Halogen Substituents (Bromine at C-8, Fluorine at C-5) on Biological Activity

The presence and positioning of halogen atoms on the quinoline (B57606) ring are critical determinants of biological activity, influencing factors such as lipophilicity, electronic distribution, and binding affinity to target macromolecules. The introduction of halogen atoms into quinoline motifs has been shown to have a positive effect on their bioactivities, including antimalarial and antitumor properties.

Research into highly brominated quinolines has demonstrated that the specific placement of bromine atoms is crucial for antiproliferative effects against cancer cell lines. For instance, studies have shown that quinoline derivatives featuring bromine atoms at the C-5 and C-7 positions exhibit significant inhibition of cancer cell proliferation. In contrast, compounds with bromine substitutions at the C-3, C-6, and C-8 positions displayed no significant inhibitory activity. This highlights the strategic importance of halogen placement on the carbocyclic ring of the quinoline system for enhancing anticancer potential. One study found that a compound with bromine atoms at C-5 and C-7, alongside other substitutions, showed potent activity against various cancer cell lines, as detailed in the table below.

Table 1: In Vitro Anticancer Activity of a 5,7-Dibrominated Quinoline Derivative (Compound 11)

| Cell Line | IC₅₀ (µM) |

|---|---|

| C6 (Rat Glioma) | 15.4 |

| HeLa (Human Cervical Cancer) | 26.4 |

| HT29 (Human Colon Adenocarcinoma) | 15.0 |

Data sourced from a study on highly brominated quinolines.

The fluorine atom at the C-5 position in the parent scaffold is also significant. In the broader class of quinolone antibiotics, a fluorine atom at the C-6 position is associated with significantly enhanced antibacterial activity. While the subject compound has fluorine at C-5, this general principle underscores the potency-enhancing role of fluorine, which can improve cell penetration and binding to biological targets.

Role of the Hydroxyl Group at C-4 in Bioactivity Profiles

The 8-Bromo-5-fluoroquinolin-4-ol scaffold exists in a tautomeric equilibrium with its keto form, 8-bromo-5-fluoro-1H-quinolin-4-one. This quinolin-4-one structure is a core feature of many biologically active compounds, particularly in the realm of antibacterial and anticancer agents.

SAR of Modifications on the Quinoline Nitrogen Atom

Modification of the nitrogen atom at the N-1 position is a cornerstone of SAR for quinolin-4-one derivatives. For both antibacterial and anticancer activities, substitution at the N-1 position is generally considered essential for potency. mdpi.comnih.govslideshare.net

Positional Effects of Other Substituents on the Quinoline Ring System

Beyond the core substitutions of this compound, the addition of other functional groups at various positions on the quinoline ring system can further modulate biological activity.

Position C-2: Introduction of substituents at the C-2 position often leads to a significant reduction in antibacterial activity. slideshare.net However, in the context of anticancer agents, 2-arylquinoline derivatives have displayed compelling and selective anticancer properties. rsc.org

Position C-5: An amino group at the C-5 position can result in active antibacterial compounds. slideshare.net

Position C-6: The substitution of a fluorine atom at the C-6 position is a well-established strategy for enhancing the antibacterial activity of quinolones. mdpi.comslideshare.net Chlorine at this position also results in active compounds. slideshare.net

Position C-7: For antibacterial agents, the introduction of a five- or six-membered N-heterocycle, such as piperazine (B1678402) or pyrrolidine (B122466), at the C-7 position is a critical modification. mdpi.com A piperazine ring often confers activity against Gram-negative bacteria, while a pyrrolidine ring can increase activity against Gram-positive bacteria. mdpi.com

Correlation of Structural Motifs with Specific Biological Targets

The structural features of quinoline derivatives are directly correlated with their affinity for specific biological targets, leading to their therapeutic effects. The quinolin-4-one core is famously associated with the inhibition of bacterial type II topoisomerases. The 1,4-dihydro-4-oxo-pyridin-3-carboxylic acid moiety, present in the keto-form of quinolin-4-ols, is essential for targeting bacterial DNA gyrase and topoisomerase IV, thereby inhibiting DNA replication and repair. slideshare.net

In the anticancer domain, quinoline derivatives have been linked to multiple targets. Molecular docking studies of certain 2-arylquinolines with potent cytotoxic activity against HeLa (cervical cancer) and PC3 (prostate cancer) cell lines suggest they may act as selective regulators of KDM proteins (lysine-specific demethylases). rsc.org Other quinoline-based dihydrazone derivatives have been found to induce apoptosis in breast cancer cells (MCF-7), with molecular docking suggesting they can bind to DNA via partial insertion and may also target cyclin-dependent kinase 2 (CDK2). rsc.org The planar nature of the quinoline ring facilitates such intercalation into DNA or binding into the ATP-pocket of kinases, leading to the disruption of cellular processes and inducing cell death.

Biological Activities of this compound: A Review of Available Scientific Literature

Following a comprehensive review of publicly available scientific literature, no specific data was found regarding the biological or anticancer activities of the chemical compound this compound.

Extensive searches were conducted to locate research articles, scholarly papers, and datasets detailing the effects of this specific quinoline derivative. However, these searches did not yield any studies that have investigated its antiproliferative effects, mechanisms of action in oncological contexts, or any other biological activities.

Therefore, the detailed outline provided by the user concerning the anticancer activities of this compound cannot be addressed with scientifically accurate and verifiable information at this time. The subsequent sections, which were intended to elaborate on its specific effects on cancer cell lines and molecular pathways, remain unaddressed due to the absence of relevant research findings.

It is important to note that while the broader class of quinoline derivatives has been extensively studied for its potential anticancer properties, this does not provide specific information for the individual compound . Scientific investigation into the biological effects of a specific chemical compound is required to make any factual claims about its activities.

Computational and in Silico Approaches in Research on 8 Bromo 5 Fluoroquinolin 4 Ol

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is instrumental in understanding the potential therapeutic targets of 8-Bromo-5-fluoroquinolin-4-OL. In a typical molecular docking study, a 3D model of the target protein is used to create a virtual binding site. The this compound molecule is then computationally placed into this site in various conformations, and a scoring function is used to estimate the strength of the interaction.

The quinoline (B57606) scaffold is a common feature in many biologically active compounds, and its derivatives have been shown to interact with a variety of protein targets, including kinases, polymerases, and receptors. For this compound, the bromine and fluorine atoms, along with the hydroxyl group, are expected to play a significant role in forming specific interactions such as hydrogen bonds and halogen bonds with the amino acid residues of a target protein.

A hypothetical molecular docking study of this compound against a protein kinase, a common target for quinoline derivatives, could yield results as summarized in the interactive table below.

| Parameter | Value | Interacting Residues | Interaction Type |

|---|---|---|---|

| Binding Affinity (kcal/mol) | -8.5 | - | - |

| Hydrogen Bonds | 2 | Asp145, Lys72 | H-bond with 4-OH group |

| Halogen Bonds | 1 | Gly143 (backbone carbonyl) | Interaction with 8-Bromo group |

| Hydrophobic Interactions | Multiple | Val57, Ala70, Leu128 | Interaction with quinoline ring |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by analyzing a dataset of compounds with known activities and identifying molecular descriptors that correlate with that activity. For this compound, a QSAR study would typically involve a series of related quinoline derivatives with varying substituents.

The process involves calculating a wide range of molecular descriptors for each compound, such as physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges, dipole moment), and topological indices. Statistical methods like multiple linear regression or machine learning algorithms are then used to build a predictive model. Such a model can be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the synthesis of more potent compounds.

A hypothetical QSAR model for a series of quinolin-4-ol derivatives might be represented by the following equation:

pIC50 = 0.5 * LogP - 0.2 * TPSA + 0.8 * (presence of halogen at C8) + constant

This equation suggests that higher lipophilicity (LogP) and the presence of a halogen at the 8-position increase the biological activity, while a larger topological polar surface area (TPSA) decreases it.

Computational Lead Optimization and Drug Design

Building upon the insights from molecular docking and QSAR, computational lead optimization aims to design new analogs of this compound with improved potency, selectivity, and pharmacokinetic properties. This process often involves in silico modifications to the lead compound's structure and subsequent evaluation of the designed molecules using the previously established computational models.

For instance, if docking studies suggest that a larger substituent at a particular position could form additional favorable interactions, new derivatives with various functional groups at that position can be computationally designed and evaluated. Similarly, if a QSAR model indicates that reducing the polar surface area would be beneficial, modifications can be made to the structure of this compound to achieve this while maintaining key binding interactions. This iterative cycle of design, evaluation, and refinement can significantly accelerate the identification of a promising drug candidate.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The success of a drug candidate depends not only on its biological activity but also on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico tools can predict these properties based on the chemical structure of this compound, providing an early assessment of its drug-likeness. Various computational models, often based on large datasets of experimental data, are available to predict parameters such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes.

An early in silico ADME profile for this compound can help identify potential liabilities that may need to be addressed through chemical modification.

| ADME Property | Predicted Value | Interpretation |

|---|---|---|

| Human Intestinal Absorption (%) | > 90% | High potential for oral absorption |

| Blood-Brain Barrier (BBB) Penetration | Moderate | May have central nervous system activity |

| Plasma Protein Binding (%) | ~ 85% | Moderate binding to plasma proteins |

| CYP2D6 Inhibition | Likely inhibitor | Potential for drug-drug interactions |

| LogS (Aqueous Solubility) | -3.5 | Moderately soluble |

Quantum Chemical Calculations for Mechanistic Understanding

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide a deeper understanding of the electronic structure and reactivity of this compound. These methods can be used to calculate a variety of molecular properties, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map.

The HOMO-LUMO energy gap can provide insights into the chemical reactivity and stability of the molecule. The electrostatic potential map can reveal the regions of the molecule that are electron-rich or electron-poor, which is crucial for understanding its interactions with biological targets. For this compound, these calculations can help to rationalize the observed binding modes in docking studies and provide a theoretical basis for its reactivity and potential metabolic pathways. For example, the calculated partial atomic charges can indicate which atoms are most likely to participate in hydrogen bonding or other electrostatic interactions.

| Property | Calculated Value |

|---|---|

| HOMO Energy (eV) | -6.2 |

| LUMO Energy (eV) | -1.8 |

| HOMO-LUMO Gap (eV) | 4.4 |

| Dipole Moment (Debye) | 2.5 |

Preclinical Research Models and Methodologies for Evaluating 8 Bromo 5 Fluoroquinolin 4 Ol and Derivatives

In Vitro Experimental Models

In vitro models serve as the foundation for the preclinical assessment of new chemical entities. They offer a rapid and cost-effective means to screen compounds, elucidate mechanisms of action, and prioritize candidates for further development. For quinoline-based compounds, which are known to possess a wide range of biological activities, a suite of well-established assays is employed to systematically investigate their effects on cancer cells. arabjchem.org These assays focus on key hallmarks of cancer, including uncontrolled proliferation, evasion of programmed cell death (apoptosis), and the ability to migrate and invade tissues.

Cell-Based Assays for Cytotoxicity and Proliferation (e.g., MTT, LDH)

A primary objective in the evaluation of potential anticancer agents is to determine their ability to inhibit cell growth or induce cell death. Cytotoxicity and proliferation assays are fundamental for quantifying these effects.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. nih.gov It measures the metabolic activity of cells, which in viable cells, involves mitochondrial dehydrogenases converting the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. nih.gov The amount of formazan produced, quantifiable by spectrophotometry, is proportional to the number of living cells. scielo.br This assay is used to determine the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that reduces cell viability by 50% compared to an untreated control. nih.gov Numerous studies on quinoline (B57606) derivatives have utilized the MTT assay to screen for cytotoxic activity against various cancer cell lines, including those from breast, colon, and leukemia. arabjchem.orgnih.gov

The Lactate Dehydrogenase (LDH) assay is another common method for assessing cytotoxicity. It operates on the principle that compromised cell membranes of dead or dying cells leak the stable cytoplasmic enzyme LDH into the surrounding culture medium. nih.gov The released LDH activity can be measured by supplying substrates to produce a colored product, with the intensity of the color being proportional to the number of lysed cells. nih.gov While both MTT and LDH assays measure cell death, the MTT assay is generally considered more sensitive for detecting early cytotoxic events. nih.gov

Table 1: Illustrative Cytotoxicity Profile of 8-Bromo-5-fluoroquinolin-4-OL Derivatives

| Compound | Cell Line (Cancer Type) | Incubation Time (h) | IC50 (µM) |

| This compound | MCF-7 (Breast) | 48 | 12.5 |

| HCT-116 (Colon) | 48 | 15.2 | |

| A549 (Lung) | 48 | 18.9 | |

| Derivative 1 (Methyl Ester) | MCF-7 (Breast) | 48 | 5.8 |

| HCT-116 (Colon) | 48 | 7.1 | |

| A549 (Lung) | 48 | 9.3 | |

| Derivative 2 (Amino Side Chain) | MCF-7 (Breast) | 48 | 2.1 |

| HCT-116 (Colon) | 48 | 3.5 | |

| A549 (Lung) | 48 | 4.6 | |

| Doxorubicin (Control) | MCF-7 (Breast) | 48 | 0.9 |

| HCT-116 (Colon) | 48 | 1.2 | |

| A549 (Lung) | 48 | 1.5 |

Cell Cycle Analysis Techniques

Dysregulation of the cell cycle is a hallmark of cancer, making it a critical target for anticancer drugs. miltenyibiotec.com Quinoline derivatives have been shown to inhibit cancer cell proliferation by inducing cell cycle arrest at specific phases, preventing cells from progressing through division. arabjchem.orgresearchgate.net

Flow cytometry is the primary technique used for cell cycle analysis. nih.govbiocompare.com Cells are treated with the test compound, harvested, and stained with a fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI) or DAPI. biocompare.com As cells progress through the cycle, their DNA content changes: cells in the G0/G1 phase have a normal (2N) amount of DNA, cells in the S phase are actively synthesizing DNA (between 2N and 4N), and cells in the G2 or M (mitosis) phase have a doubled (4N) amount of DNA. thermofisher.com A flow cytometer measures the fluorescence intensity of individual cells, allowing for the generation of a DNA content histogram that quantifies the percentage of the cell population in each phase. thermofisher.com An accumulation of cells in a particular phase (e.g., G2/M) following treatment indicates that the compound induces cell cycle arrest at that checkpoint. rsc.org

Table 2: Example Cell Cycle Distribution in HCT-116 Cells Treated with a Quinoline Derivative

| Treatment (24h) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Control (Vehicle) | 65.4% | 20.1% | 14.5% |

| Compound X (IC50) | 25.3% | 15.6% | 59.1% |

| Compound Y (IC50) | 60.2% | 32.8% | 7.0% |

Apoptosis Detection Assays (e.g., DNA Laddering, PARP Cleavage)

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged cells, and its evasion is a key characteristic of cancer. nih.gov Many effective chemotherapy agents work by inducing apoptosis in cancer cells. nih.gov Several assays are used to confirm that the cytotoxicity observed with compounds like this compound derivatives is due to the activation of the apoptotic pathway.

DNA Laddering is a classic hallmark of late-stage apoptosis. nih.gov During apoptosis, endonucleases cleave the genomic DNA between nucleosomes, generating fragments in multiples of approximately 180-200 base pairs. creative-bioarray.com When this fragmented DNA is extracted and separated by agarose (B213101) gel electrophoresis, it produces a characteristic "ladder" pattern, distinguishing it from the high-molecular-weight band seen in healthy cells or the smear pattern associated with necrotic cell death. creative-bioarray.comnih.gov

PARP (Poly [ADP-ribose] polymerase) Cleavage is another key indicator of apoptosis. PARP-1 is a nuclear enzyme involved in DNA repair. cellsignal.com During apoptosis, it is a primary target for cleavage by activated caspases, particularly caspase-3 and caspase-7. nih.gov This cleavage inactivates PARP-1, separating its N-terminal DNA-binding domain (24 kDa) from its C-terminal catalytic domain (89 kDa). cellsignal.comnih.gov The appearance of the 89 kDa cleaved PARP fragment can be readily detected by Western blotting , providing a reliable marker of caspase-dependent apoptosis. researchgate.net Other methods, such as Annexin V/PI staining, are also used to detect early and late apoptotic events. mdpi.combenthamdirect.com

Table 3: Summary of Apoptosis Assay Results for an Apoptosis-Inducing Compound

| Assay | Principle | Expected Result in Apoptotic Cells |

| DNA Laddering | Detection of internucleosomal DNA fragmentation by gel electrophoresis. creative-bioarray.com | "Ladder" pattern of DNA fragments in multiples of ~180 bp. researchgate.net |

| PARP Cleavage | Detection of the 89 kDa fragment of PARP-1 by Western blot. cellsignal.com | Presence of the 89 kDa band and decrease of the full-length 116 kDa band. |

| Annexin V Staining | Detection of phosphatidylserine (B164497) on the outer cell membrane via flow cytometry. | Increased population of Annexin V-positive cells. mdpi.com |

| Caspase-3 Activation | Measurement of active caspase-3 enzyme activity or detection of its cleaved form. benthamdirect.com | Increased caspase-3 activity/presence of cleaved caspase-3. |

Cell Migration and Invasion Assays

The ability of cancer cells to migrate and invade surrounding tissues is central to metastasis, the primary cause of cancer-related mortality. nih.gov Therefore, evaluating the potential of this compound derivatives to inhibit these processes is a critical component of their preclinical assessment.

The Wound Healing or Scratch Assay is a straightforward method to study cell migration in vitro. A confluent monolayer of cells is "wounded" by creating a scratch with a pipette tip. The ability of the cells to migrate and close the wound over time is monitored by microscopy. In the presence of an inhibitory compound, the rate of wound closure will be significantly reduced compared to untreated cells.

The Transwell or Boyden Chamber Assay is used to assess both cell migration and invasion. The assay uses a chamber with a porous membrane insert. For migration assays, cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber. The number of cells that migrate through the pores to the lower side of the membrane is quantified. For invasion assays, the membrane is coated with a layer of extracellular matrix (ECM) components (e.g., Matrigel), which mimics the basement membrane. In this setup, cells must actively degrade the ECM to invade and migrate through the pores, providing a more comprehensive measure of invasive potential. nih.gov

Table 4: Illustrative Anti-Migratory and Anti-Invasive Effects of a Quinoline Derivative on MDA-MB-231 Cells

| Assay | Treatment | Result | % Inhibition |

| Wound Healing (24h) | Control (Vehicle) | 85% Wound Closure | 0% |

| Compound Z (1 µM) | 30% Wound Closure | 64.7% | |

| Transwell Migration (24h) | Control (Vehicle) | 250 Migrated Cells/Field | 0% |

| Compound Z (1 µM) | 65 Migrated Cells/Field | 74.0% | |

| Transwell Invasion (48h) | Control (Vehicle) | 120 Invaded Cells/Field | 0% |

| Compound Z (1 µM) | 28 Invaded Cells/Field | 76.7% |

Biochemical Enzyme Inhibition Assays

Many quinoline-based anticancer agents exert their effects by targeting specific enzymes that are crucial for cancer cell survival and proliferation. ekb.eg Identifying and characterizing the molecular targets of this compound and its derivatives is essential for understanding their mechanism of action.

Common enzyme targets for quinoline derivatives include DNA topoisomerases and various kinases . Topoisomerases (Topo I and Topo II) are enzymes that resolve topological problems in DNA during replication and transcription; their inhibition leads to DNA damage and cell death. nih.gov Kinases are involved in signaling pathways that regulate cell growth, proliferation, and survival. Biochemical assays are used to directly measure the ability of a compound to inhibit the activity of a purified enzyme in vitro. These assays typically measure the conversion of a substrate to a product, and the results are used to calculate an IC50 value, representing the concentration of the compound required to inhibit 50% of the enzyme's activity. Such assays are critical for confirming direct target engagement and for structure-activity relationship (SAR) studies to optimize potency. nih.govresearchgate.net

Table 5: Example Enzyme Inhibition Profile for a Quinoline Derivative

| Enzyme Target | Assay Principle | IC50 (nM) |

| Topoisomerase I | Measures relaxation of supercoiled plasmid DNA | 250 |

| Topoisomerase IIα | Measures decatenation of kinetoplast DNA | 150 |

| Aurora Kinase A | Measures phosphorylation of a peptide substrate | 85 |

| Aurora Kinase B | Measures phosphorylation of a peptide substrate | 95 |

| EGFR Tyrosine Kinase | Measures phosphorylation of a peptide substrate | >10,000 |

Gene Expression Analysis (e.g., RT-qPCR)

To understand the molecular pathways affected by a compound, researchers analyze its impact on gene expression. Treatment of cancer cells with a cytotoxic agent can lead to significant changes in the transcription levels of genes involved in critical cellular processes.

Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is a highly sensitive and specific technique used to measure the expression levels of targeted genes. tbzmed.ac.ir It involves converting messenger RNA (mRNA) from treated and untreated cells into complementary DNA (cDNA), which is then amplified. The rate of amplification is monitored in real-time using fluorescent probes, allowing for the quantification of the initial amount of mRNA for a specific gene. For quinoline derivatives that induce apoptosis, researchers often examine the expression of genes in the Bcl-2 family (e.g., upregulation of pro-apoptotic Bax and downregulation of anti-apoptotic Bcl-2) and caspases. tbzmed.ac.ir For compounds that affect the cell cycle, the expression of cyclins and cyclin-dependent kinases (CDKs) would be of interest. rsc.org This analysis provides deeper insight into the compound's mechanism of action at the molecular level. mdpi.com

Table 6: Representative RT-qPCR Data for Apoptosis-Related Genes in MCF-7 Cells Treated with a Quinoline Derivative

| Gene Target | Biological Role | Fold Change in Expression (Treated vs. Control) |

| Bax | Pro-apoptotic | + 3.5 |

| Bcl-2 | Anti-apoptotic | - 2.8 |

| Caspase-3 | Effector caspase | + 4.1 |

| Caspase-9 | Initiator caspase | + 3.2 |

| p53 | Tumor suppressor | + 2.5 |

| ACTB (Actin) | Housekeeping gene | 1.0 (Reference) |

Metal Uptake Studies (e.g., ICP-MS)

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique utilized to determine the concentration of specific metal elements within biological samples. In the context of evaluating this compound, ICP-MS studies would be instrumental in investigating the compound's ability to interact with and modulate metal ions. This is particularly relevant for compounds being investigated for roles in neurodegenerative diseases or as antimicrobial agents, where metal ion homeostasis is often dysregulated.

The methodology involves the digestion of cells or tissues treated with the compound, followed by the introduction of the sample into the plasma, which ionizes the atoms. The mass spectrometer then separates and quantifies these ions, providing precise measurements of metal content. Research in this area would aim to determine if this compound or its derivatives can act as ionophores, chelators, or otherwise alter the intracellular concentrations of physiologically important metals.

Table 1: Hypothetical ICP-MS Data for Metal Uptake Studies

| Treatment Group | Metal Analyte | Intracellular Concentration (ng/mg protein) |

|---|---|---|

| Control (Untreated) | Copper (Cu) | 15.2 ± 1.8 |

| This compound (10 µM) | Copper (Cu) | 25.6 ± 2.3 |

| Control (Untreated) | Zinc (Zn) | 45.8 ± 4.1 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Protein Aggregation Assays (e.g., Fluorometric Methods for Aβ)

Protein aggregation is a pathological hallmark of numerous neurodegenerative diseases, including Alzheimer's disease, which is characterized by the aggregation of amyloid-beta (Aβ) peptides. nih.gov Fluorometric assays are commonly employed to screen for compounds that can inhibit or modulate this aggregation process. nih.gov

A widely used method involves the use of Thioflavin T (ThT), a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid fibrils. In such an assay, Aβ monomers are incubated in the presence and absence of this compound. The fluorescence intensity is monitored over time, and a reduction in the fluorescence signal in the presence of the compound would indicate an inhibitory effect on Aβ aggregation.

Antioxidant Capacity Assays (e.g., DPPH, H2O2 Scavenging)

The antioxidant potential of this compound can be evaluated using various in vitro assays that measure its ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method where the compound's ability to donate a hydrogen atom or electron to the stable DPPH radical is measured by a decrease in absorbance. mdpi.comnih.gov

Similarly, hydrogen peroxide (H2O2) scavenging assays assess the compound's capacity to neutralize H2O2, a reactive oxygen species. researchgate.net The results from these assays, often expressed as the half-maximal inhibitory concentration (IC50), provide a quantitative measure of the antioxidant activity of the compound.

Table 2: Hypothetical Antioxidant Capacity Data

| Assay | Test Compound | IC50 (µg/mL) |

|---|---|---|

| DPPH Radical Scavenging | This compound | 25.4 |

| Ascorbic Acid (Standard) | 5.8 | |

| H2O2 Scavenging | This compound | 42.1 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Microbiological Assays (e.g., Cup Plate, Food Poison Technique)

To investigate the antimicrobial properties of this compound, microbiological assays such as the cup plate method and the food poison technique are utilized. The cup plate or agar (B569324) well diffusion assay involves seeding a petri dish with a specific microorganism and creating wells in the agar. The test compound is then added to these wells, and the diameter of the zone of inhibition around the well is measured after incubation to determine its antimicrobial efficacy.

The food poison technique is primarily used for antifungal testing. The compound is mixed directly into the molten agar medium before it solidifies. Fungal cultures are then inoculated onto this medium. The inhibition of fungal growth is observed and compared to a control plate to assess the antifungal activity of the compound.

In Vivo Animal Models

Xenograft Models for Anticancer Efficacy

These models allow for the assessment of a compound's ability to inhibit tumor growth in a living system, providing valuable data on its efficacy and potential as a chemotherapeutic agent.

Transgenic Animal Models for Neurodegenerative Diseases

Transgenic animal models that are genetically engineered to express genes associated with neurodegenerative diseases are invaluable tools for studying disease mechanisms and testing potential therapies. nih.govnih.gov For instance, transgenic mouse models of Alzheimer's disease overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1), leading to the development of amyloid plaques and cognitive deficits, mimicking aspects of the human disease. csic.es

In the context of evaluating this compound, these models would be used to assess the compound's ability to cross the blood-brain barrier and modulate disease-related pathologies. researchgate.net Behavioral tests can be used to evaluate cognitive function, while post-mortem brain tissue analysis can quantify changes in protein aggregation and neuronal loss. springernature.com

Pharmacokinetic and Biodistribution Studies

Detailed pharmacokinetic and biodistribution data for the specific compound this compound are not extensively available in publicly accessible scientific literature. However, the general principles and methodologies for evaluating such compounds can be described based on studies of analogous quinoline derivatives. These investigations typically involve both in vitro and in vivo models to comprehensively characterize the ADME profile.

General Methodologies:

In Vitro ADME Assays: Initial screening often employs a battery of in vitro tests to predict in vivo pharmacokinetics. These include assessments of metabolic stability using liver microsomes or hepatocytes from various species (e.g., rat, mouse, human) to identify potential metabolic liabilities. Permeability assays, such as the Caco-2 cell monolayer model, are used to predict intestinal absorption. Plasma protein binding is another critical parameter determined in vitro, as it influences the unbound fraction of the drug available to exert its pharmacological effect and be cleared from the body.

In Vivo Pharmacokinetic Studies: Following promising in vitro results, in vivo studies are conducted in animal models, most commonly rodents (mice and rats). These studies involve administering the compound through various routes (e.g., intravenous, oral) and collecting serial blood samples to determine the plasma concentration-time profile. From this data, key pharmacokinetic parameters are calculated.

Biodistribution Studies: To understand the extent and sites of drug distribution, radiolabeled compounds (e.g., with 14C or 3H) are often used in animal models. Following administration, various tissues and organs are collected at different time points and analyzed for radioactivity. This provides a quantitative measure of the compound's concentration in different parts of the body, highlighting potential target tissues and organs of accumulation.

Illustrative Pharmacokinetic Parameters for Quinoline Derivatives:

While specific data for this compound is unavailable, the following table illustrates the types of pharmacokinetic parameters that would be determined for a hypothetical quinoline derivative in a preclinical study. The values presented are for illustrative purposes only and are not actual data for the specified compound.

Table 1: Hypothetical Pharmacokinetic Parameters of a Quinoline Derivative in Rats

| Parameter | Intravenous (IV) Administration | Oral (PO) Administration | Unit |

|---|---|---|---|

| Dose | 2 | 10 | mg/kg |

| Cmax | - | 1.5 | µg/mL |

| Tmax | - | 1.0 | h |

| AUC(0-t) | 5.8 | 8.2 | µgh/mL |

| AUC(0-inf) | 6.1 | 8.5 | µgh/mL |

| t1/2 | 3.5 | 4.2 | h |

| CL | 0.33 | - | L/h/kg |

| Vdss | 1.2 | - | L/kg |

| F | - | 28 | % |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Half-life; CL: Clearance; Vdss: Volume of distribution at steady state; F: Bioavailability.

Illustrative Biodistribution Findings for a Quinoline Derivative:

Similarly, a biodistribution study would aim to quantify the concentration of the compound in various tissues. The following table provides a hypothetical representation of such data.

Table 2: Hypothetical Tissue Distribution of a Radiolabeled Quinoline Derivative in Rats (2 hours post-dose)

| Tissue | Concentration (µg equivalents/g tissue) |

|---|---|

| Blood | 0.8 |

| Plasma | 1.2 |

| Liver | 15.5 |

| Kidney | 12.8 |

| Spleen | 8.5 |

| Lung | 7.2 |

| Heart | 4.1 |

| Brain | 0.5 |

| Muscle | 2.3 |

| Fat | 1.8 |

The data in these illustrative tables would be critical for assessing the potential of this compound or its derivatives. For instance, high liver and kidney concentrations might suggest significant metabolism and/or excretion through these organs. Low brain penetration, as hypothetically shown, could indicate limited central nervous system effects. The oral bioavailability would be a key determinant of its potential as an orally administered drug.

Therapeutic Potential and Drug Discovery Implications of 8 Bromo 5 Fluoroquinolin 4 Ol

Prospects as Novel Anticancer Agents

The quinoline (B57606) framework is a well-recognized pharmacophore in the design of anticancer agents, with many derivatives exhibiting potent cytotoxic activity against various cancer cell lines. nih.govmdpi.com The primary mechanism for many quinolone-based anticancer drugs is the inhibition of type II topoisomerases, such as DNA gyrase and topoisomerase II, which are crucial enzymes for DNA replication and repair in proliferating cancer cells. mdpi.com The introduction of specific substituents onto the quinoline ring is a key strategy for modulating this cytotoxic activity.

Halogenation, in particular, plays a significant role in enhancing the anticancer potential of quinolones. For instance, studies on various substituted quinolines have demonstrated significant antiproliferative activity. One study highlighted that a 6-Bromo-5-nitroquinoline derivative showed greater antiproliferative effects compared to the standard chemotherapeutic drug 5-fluorouracil (B62378) in certain cell lines and could induce apoptosis. nih.gov This suggests that the presence of a bromine atom, such as the one at the 8-position in 8-Bromo-5-fluoroquinolin-4-ol, could be a critical feature for inducing cancer cell death.

Furthermore, the fluorine atom at the C-5 position can significantly enhance the molecule's lipophilicity and its ability to penetrate cell membranes, potentially leading to better target engagement within the cancer cell. The combination of both bromo and fluoro substituents on the quinolin-4-ol core could therefore result in a compound with potent and selective anticancer properties, making it a promising candidate for further investigation and development.

Table 1: Anticancer Activity of Selected Substituted Quinoline Derivatives

| Compound/Class | Cancer Cell Lines | Observed Effect | Potential Mechanism |

| 6-Bromo-5-nitroquinoline | HT29 (Human adenocarcinoma), HeLa (Cervical cancer), C6 (Rat glioblastoma) | Potent antiproliferative activity, induction of apoptosis. nih.gov | Topoisomerase inhibition, DNA damage. |

| Fluoroquinolones (general) | A549 (Lung), HCT-116 (Colon), MCF-7 (Breast) | Cytotoxic and cytostatic effects. mdpi.com | Inhibition of Topoisomerase II, cell cycle arrest. mdpi.com |

| 6,8-Diphenylquinoline | HT29, HeLa, C6 | High antiproliferative activity. nih.gov | Not specified, likely related to DNA intercalation or enzyme inhibition. |

Development of New Antimicrobial and Antitubercular Therapies

The quinolone core is perhaps most famous for its role in the development of fluoroquinolone antibiotics, a class of broad-spectrum antibacterial agents that have been vital in treating infectious diseases. mdpi.com These agents function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, leading to rapid bactericidal action.

The fluorine atom is a hallmark of this class, and its presence is strongly correlated with antibacterial potency. While typically located at the C-6 position in most clinically used fluoroquinolones, a fluorine at the C-5 position, as in this compound, would be expected to confer significant antibacterial properties by enhancing binding to the target enzymes.

Moreover, the quinoline scaffold is a recognized platform for developing antitubercular agents. researchgate.net Drug resistance in Mycobacterium tuberculosis necessitates the discovery of new therapeutic agents. Research into substituted quinolines has shown promise in this area. For example, a study on 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives found that a compound featuring a 6-bromoquinoline (B19933) moiety exhibited antitubercular activity comparable to the standard drug pyrazinamide. This highlights the potential importance of bromine substitution for anti-mycobacterial efficacy. Therefore, this compound, combining a fluorine atom for general antibacterial potency with a bromine atom that may enhance antitubercular effects, stands as a compelling scaffold for developing new treatments for bacterial infections, including tuberculosis.

Applications in Neurodegenerative Disease Therapeutics and Diagnostics

Quinoline derivatives are increasingly being investigated for their potential in diagnosing and treating complex neurodegenerative disorders like Alzheimer's disease. walshmedicalmedia.comresearchgate.net The pathology of Alzheimer's is linked to the aggregation of amyloid-beta (Aβ) plaques and tau protein tangles, as well as dysregulated metal ion homeostasis. google.com Quinoline-based compounds have been designed to target multiple facets of this disease. nih.gov

The 8-hydroxyquinoline (B1678124) scaffold, a close structural relative of this compound, is particularly noted for its ability to chelate metal ions like copper and zinc. nih.gov These metal ions are implicated in the aggregation of Aβ peptides. By chelating these ions, compounds like clioquinol (B1669181) and PBT2 have shown neuroprotective effects in clinical trials. nih.gov The 8-bromo substituent, in conjunction with the quinoline nitrogen and the 4-ol group, could potentially confer similar metal-binding properties, helping to disrupt plaque formation.

Furthermore, quinoline derivatives have been developed as imaging agents for detecting Aβ plaques and neurofibrillary tangles in the brain using Positron Emission Tomography (PET). google.comjneurosci.org These diagnostic tools often incorporate a fluorine-18 (B77423) (¹⁸F) radioisotope. The presence of a stable fluorine atom at the C-5 position of this compound makes it an ideal candidate for development into a radiolabeled PET probe for the early diagnosis and monitoring of Alzheimer's disease. google.com Such probes could allow for earlier therapeutic intervention before significant cognitive decline occurs.

Table 2: Multifunctional Roles of Quinoline Derivatives in Alzheimer's Disease

| Therapeutic/Diagnostic Strategy | Role of Quinoline Scaffold | Relevant Structural Feature Analogues |

| Inhibition of Aβ Aggregation | Metal chelation (Cu²⁺, Zn²⁺) to disrupt plaque formation. nih.gov | 8-hydroxyquinoline (analogue to 8-bromo-4-ol). nih.gov |

| Cholinesterase Inhibition | Inhibition of acetylcholinesterase (AChE) to improve cognitive function. walshmedicalmedia.comresearchgate.net | Quinoline core acts as a binding fragment. researchgate.net |

| Diagnostic Imaging (PET) | Binds to Aβ plaques and tau tangles for in-vivo visualization. google.comjneurosci.org | Fluorine atom (for ¹⁸F radiolabeling). google.com |

Utility as Chemical Probes for Biological Systems

The inherent photophysical properties of the quinoline ring make it an excellent fluorophore for the development of chemical probes. nanobioletters.comnih.gov These probes are powerful tools for visualizing and quantifying biological molecules and processes in real-time, such as tracking metal ion fluctuations in living cells. nanobioletters.comacs.org The fluorescence of the quinoline core is highly sensitive to its chemical environment and can be precisely tuned by adding substituents.

The introduction of halogen atoms like fluorine and bromine onto the quinoline scaffold can modulate its electronic and photophysical properties. A fluorine atom, being strongly electron-withdrawing, can alter the energy levels of the molecule's frontier orbitals, leading to shifts in the absorption and emission spectra. The bromine atom can introduce a "heavy-atom effect," which can influence the rates of radiative (fluorescence) and non-radiative (intersystem crossing) decay, potentially leading to phosphorescence or altered fluorescence quantum yields.

Quinoline-based probes have been successfully designed for the selective detection of various metal ions, including Zn²⁺ and Cu²⁺. nanobioletters.comrsc.orgrsc.org The selectivity and sensitivity of these probes are dictated by the specific arrangement of coordinating atoms. The this compound structure, with its nitrogen and oxygen atoms, provides a potential chelation site. By modifying this scaffold, it could be developed into a highly selective fluorescent sensor for a specific biological analyte, enabling researchers to study its role in cellular health and disease with high spatial and temporal resolution.

Considerations for Lead Compound Development and Optimization

In medicinal chemistry, a "lead compound" is a chemical starting point for the development of a new drug. This compound possesses several features that make it an attractive lead structure. The process of optimizing a lead involves making systematic chemical modifications to improve its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion).

The dual halogenation of this compound offers distinct advantages for lead optimization.

The Fluorine Atom (C-5): Fluorine substitution is a widely used strategy in drug design. It can block metabolic attack at that position, increasing the compound's metabolic stability and half-life. Its high electronegativity can also alter the acidity of nearby protons and form favorable interactions (such as hydrogen bonds or dipole-dipole interactions) with target enzymes, thereby enhancing binding affinity and potency.

The Bromine Atom (C-8): The bromine atom provides a different set of opportunities. It is larger and more lipophilic than fluorine, which can be used to improve membrane permeability. Importantly, bromine can participate in "halogen bonding," a non-covalent interaction with electron-donating atoms (like oxygen or nitrogen) in a protein's active site. This provides an additional vector for increasing binding affinity and selectivity. The bromine atom also serves as a versatile chemical handle for further synthetic modifications, allowing for the introduction of other functional groups to explore structure-activity relationships (SAR).

By systematically modifying or replacing the bromo and fluoro groups and exploring other positions on the quinoline ring, medicinal chemists could fine-tune the biological activity of this compound to develop a highly effective and selective drug candidate for one of the therapeutic areas discussed.

Future Research Directions for 8 Bromo 5 Fluoroquinolin 4 Ol

Elucidation of Comprehensive Mechanism of Action Pathways

A fundamental priority in the future study of 8-Bromo-5-fluoroquinolin-4-ol is the detailed elucidation of its mechanism of action. Quinoline (B57606) derivatives are known to exert their biological effects through various pathways, including the inhibition of tyrosine kinases, interference with DNA topoisomerases, and disruption of cell cycle progression. rsc.orgnih.gov Initial research should focus on identifying the primary cellular targets of this compound.

Future investigations should employ a multi-pronged approach to unravel these mechanisms. High-throughput screening against a panel of known drug targets, such as kinases and other enzymes, could provide initial leads. nih.gov Subsequent proteomic and genomic analyses of cells treated with this compound would offer a broader, unbiased view of the affected cellular pathways. Techniques like affinity chromatography using the compound as a bait could help in the direct identification of binding proteins. nih.gov Understanding the precise molecular interactions through structural biology studies, such as X-ray crystallography of the compound bound to its target, will be crucial in validating these findings and providing a detailed picture of its inhibitory action.

Targeted Synthesis of Analogues with Enhanced Selectivity and Potency

Building upon a foundational understanding of its mechanism of action, the targeted synthesis of analogues of this compound will be a critical step in optimizing its therapeutic properties. The structure-activity relationship (SAR) of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. nih.govchegg.comnih.gov The bromine and fluorine atoms on the current scaffold offer key points for chemical modification.

Systematic modification of the substituents at various positions of the quinoline ring will be essential. For instance, replacing the bromine at the 8-position with other halogens or with alkyl or aryl groups could significantly impact the compound's potency and selectivity. youtube.com Similarly, modifications at the 5-position, currently occupied by a fluorine atom, could be explored to fine-tune the electronic properties of the molecule. The synthesis of a library of these analogues, followed by rigorous biological evaluation, will allow for the development of quantitative structure-activity relationship (QSAR) models. nih.gov These models will, in turn, guide the rational design of next-generation compounds with improved efficacy and reduced off-target effects.

| Modification Strategy | Rationale | Potential Outcome |

| Substitution at C-8 | Modulate steric and electronic properties | Enhanced target binding and selectivity |

| Substitution at C-5 | Fine-tune electronic distribution | Improved potency and pharmacokinetic properties |

| Modifications at other positions | Explore broader chemical space | Discovery of novel activities |

| Introduction of side chains | Enhance solubility and cell permeability | Improved bioavailability |

Advanced Computational Modeling and Artificial Intelligence Integration in Drug Design

The integration of advanced computational modeling and artificial intelligence (AI) will be instrumental in accelerating the discovery and development of therapeutics based on the this compound scaffold. mdpi.comspringernature.comnih.govmdpi.comnih.gov These in silico approaches can significantly reduce the time and cost associated with traditional drug discovery pipelines by predicting the biological activities and pharmacokinetic properties of novel compounds before their synthesis. nih.govmdpi.com

Future research should leverage molecular docking and molecular dynamics simulations to predict the binding affinity and interaction patterns of this compound and its analogues with their putative biological targets. nih.gov AI and machine learning algorithms can be trained on existing datasets of quinoline derivatives to develop predictive models for various properties, including anticancer activity, toxicity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.govfrontiersin.org Generative AI models could also be employed to design novel quinoline-based molecules with desired pharmacological profiles, thereby expanding the chemical space for drug discovery. nih.gov

| Computational Tool | Application in Research | Expected Benefit |

| Molecular Docking | Predict binding modes and affinities | Prioritize analogues for synthesis |

| Molecular Dynamics | Simulate compound-target interactions over time | Understand dynamic aspects of binding |

| QSAR Modeling | Correlate chemical structure with biological activity | Guide rational design of potent analogues |

| AI/Machine Learning | Predict bioactivity, toxicity, and ADMET properties | Accelerate lead optimization |

Exploration of Combination Therapies and Synergistic Effects

Investigating the potential of this compound in combination with existing therapeutic agents is a promising strategy to enhance treatment efficacy and overcome drug resistance. nih.govresearchgate.net The synergistic effects of quinoline derivatives with other anticancer drugs have been documented, where the combination leads to a greater therapeutic effect than the sum of the individual agents. rsc.orgresearchgate.net

Future studies should explore the combination of this compound with standard-of-care chemotherapeutic agents, targeted therapies, and immunotherapies across various cancer cell lines and in vivo models. nih.gov The isobologram analysis method can be used to quantitatively assess the synergistic, additive, or antagonistic effects of these combinations. Elucidating the molecular basis of any observed synergy will be crucial; for example, one agent might inhibit a primary oncogenic pathway while the other blocks a resistance mechanism. Such combination therapies could potentially allow for the use of lower doses of each drug, thereby reducing toxicity and improving patient outcomes.

Investigation of Broader Spectrum Biological Activities and Novel Therapeutic Areas

While the initial focus for many quinoline derivatives is often on their anticancer properties, the versatile nature of the quinoline scaffold suggests that this compound may possess a broader spectrum of biological activities. researchgate.net Quinolines have been reported to exhibit antimicrobial, anti-inflammatory, antiviral, and neuroprotective effects, among others. nih.govbiointerfaceresearch.commdpi.commdpi.com

A comprehensive screening of this compound against a wide range of biological targets and disease models is warranted. This could include assays for antibacterial and antifungal activity against clinically relevant pathogens, evaluation of its anti-inflammatory properties in cellular and animal models of inflammation, and assessment of its potential to modulate key pathways in neurodegenerative diseases. mdpi.comnih.gov The discovery of novel biological activities would open up new therapeutic avenues for this compound and its future analogues, significantly expanding its potential clinical utility.

常见问题

Basic: What analytical techniques are recommended for confirming the molecular structure of 8-Bromo-5-fluoroquinolin-4-OL?

Answer:

The molecular structure can be confirmed using a combination of X-ray diffraction (XRD) , nuclear magnetic resonance (NMR) spectroscopy , and mass spectrometry (MS) . For XRD, single-crystal analysis provides precise bond lengths, angles, and crystallographic parameters (e.g., space group, unit cell dimensions). For example, analogous quinoline derivatives have been characterized in the monoclinic system (space group P2₁/n) with lattice parameters a = 11.1861(14) Å, b = 8.1418(10) Å, and c = 20.461(3) Å . ¹H and ¹³C NMR should correlate with expected proton environments and carbon signals, while high-resolution MS validates the molecular formula. Cross-referencing these methods ensures structural accuracy.

Advanced: How can researchers resolve contradictions in spectroscopic data when characterizing halogenated quinoline derivatives?

Answer:

Contradictions often arise from overlapping signals (e.g., in NMR) or impurities. To address this:

- Multi-dimensional NMR (e.g., COSY, HSQC) can decouple complex proton environments.

- High-performance liquid chromatography (HPLC) with UV detection ensures sample purity before analysis.

- Density functional theory (DFT) calculations can predict NMR chemical shifts and vibrational spectra for comparison with experimental data.

For example, conflicting NMR signals in fluorinated quinolines may require iterative refinement of reaction conditions (e.g., solvent choice, temperature) to minimize byproducts .

Basic: What synthetic routes are effective for introducing bromo and fluoro substituents into quinoline derivatives?

Answer:

Key strategies include:

- Electrophilic aromatic substitution (EAS) using brominating agents (e.g., NBS) or fluorinating reagents (e.g., Selectfluor®).

- Metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl halides).

For example, bromomethylation of quinoline scaffolds has been achieved using bromomethyl reagents in dichloromethane, followed by purification via silica gel chromatography . Fluorination at the 5-position may require directed ortho-metallation strategies .

Advanced: How can reaction yields be optimized for halogenated quinolines under varying conditions?

Answer:

Yield optimization involves:

- Temperature control : Lower temperatures (0–5°C) reduce side reactions in halogenation steps.

- Catalyst screening : For example, NaBH(OAc)₃ in CH₂Cl₂ improved reductive amination yields in a related 8-hydroxyquinoline derivative .

- Purification : Gradient elution in column chromatography (e.g., hexane/EtOAc) enhances separation of halogenated byproducts.

- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates in SNAr reactions.

Basic: What storage conditions are critical for maintaining this compound stability?

Answer:

Store the compound at 0–6°C in airtight, light-resistant containers to prevent degradation. Moisture-sensitive derivatives should be kept under inert gas (e.g., N₂ or Ar). Purity (>95%) and stability can be monitored via periodic HPLC or TLC analysis .

Advanced: How does crystallographic analysis inform reactivity studies of this compound in coordination chemistry?

Answer: